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The rationale behind combining DHODH and ENT1 inhibitors stems from how cancer cells can acquire

pyrimidines, the building blocks for RNA and DNA. The table below outlines the two primary pathways

involved.
Pathway Description Role in Resistance
De Novo A multi-step intracellular pathway that Target of DHODH inhibitors (e.g., Brequinar).
Synthesis builds pyrimidines from scratch.
DHODNH is a critical enzyme in this
process [1].
Nucleoside Uses transporters like ENTL1 to take When de novo synthesis is blocked, resistant
Salvage up pre-formed nucleosides (e.g., cells switch to the salvage pathway, using
uridine) from the extracellular ENT1 to import uridine and bypass the need
environment [1] [2]. for DHODH [1].

In pancreatic ductal adenocarcinoma (PDAC) and other cancers, resistance to DHODH inhibitors like
Brequinar (BQ) often develops because cells activate the salvage pathway [1] [3]. CNX-774 overcomes this
by concurrently blocking both routes, creating a "synthetic lethal"” scenario that leads to profound

pyrimidine depletion and cell death [1] [4].
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Figure 1: Mechanism of combined DHODH and ENT1 inhibition. Blocking both pyrimidine supply pathways

synergistically induces nucleotide depletion and cell death.

Key Experimental Evidence and Protocols

The discovery and validation of CNX-774's ENT1-blocking activity involved a multi-step process, from

high-throughput screening to mechanistic validation.

Screening and Hit Validation
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Researchers performed a kinase inhibitor library screen to find compounds that sensitized resistant PDAC

cells to Brequinar [1].

e Cell Model: BQ-resistant pancreatic cancer cell lines (e.g., S2-013).

e Procedure: Cells were seeded in 96-well plates and treated with library compounds (at 100 nM)
combined with either BQ (25 uM) or a vehicle control.

¢ Viability Assay: After 72 hours, cell viability was assessed using CellTiter-Glo, a luminescent ATP-

based assay.
¢ Hit Identification: CNX-774 was a top hit that dramatically reduced viability in the combination

treatment compared to either agent alone [1].

Mechanistic Confirmation

Follow-up experiments confirmed that the synergy with BQ was independent of CNX-774's intended BTK
target [1].

e ENT1 Knockout Models: Using CRISPRI/Cas9, stable ENT1 knockout PDAC cell lines were
generated.

¢ Functional Assays: ENT1 knockout cells showed impaired uridine uptake and were profoundly
sensitized to BQ, phenocopying the effect of adding CNX-774 [1].

¢ In Vivo Validation: In an immunocompetent, orthotopic mouse model of pancreatic cancer, the
combination of BQ and CNX-774 dramatically suppressed tumor growth and prolonged survival
compared to either single agent [1].

Quantitative Data Summary

The tables below summarize key quantitative findings from the research.

Table 1: Summary of Key Experimental Concentrations and Parameters [1]

Parameter Experimental Detail Value / Context
CNX-774 Screening Kinase inhibitor library 100 nM
Concentration screen
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Parameter Experimental Detail Value / Context

Brequinar (BQ) Combination In vitro cell viability assays 25 uM

Dose

Assay Duration Cell viability / proliferation 72 hours

Key In Vivo Finding Tumor growth suppression Significant with BQ + CNX-774
combo

Table 2: Comparison of ENT1 Inhibitors in Research

Compound Primary Known Target ENT1 Inhibition Key Characteristic / Finding
CNX-774 BTK (Irreversible, 1Cso Off-target, discovered Overcomes DHODH inhibitor
<1 nM) [5] [6] functionally [1] resistance in PDAC.
Dilazep ENT1 (Clinical Known, direct inhibitor Non-nucleoside inhibitor; X-ray
vasodilator) [2] [7] [2] structure available.
NBMPR ENT1 (Research tool) [7] Known, potent inhibitor Nucleoside analog; high
[7] specificity for ENT1.

Research Implications and Future Directions

This finding has significant implications for cancer drug discovery and development.

e Drug Repurposing: CNX-774 represents a case where an off-target effect of a clinical-stage
compound reveals a new therapeutic application [1].

e Overcoming Therapeutic Resistance: The strategy of dual DHODH-ENT1 inhibition provides a
strong proof-of-concept for tackling a key resistance mechanism in aggressive cancers like PDAC [1]
[3].

¢ Novel ENT1 Inhibitor Design: Understanding how different inhibitors like dilazep and NBMPR bind
to ENT1's orthosteric and opportunistic sites is guiding the rational design of new, more specific
ENT1 inhibitors for other conditions, such as pain relief [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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